![molecular formula C14H17N3 B2781939 Bis[(6-methylpyridin-2-yl)methyl]amine CAS No. 25599-07-9](/img/structure/B2781939.png)

Bis[(6-methylpyridin-2-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

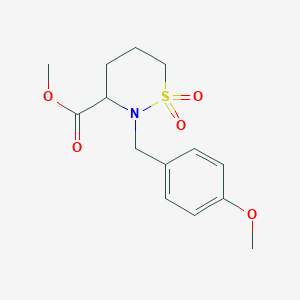

“Bis[(6-methylpyridin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 25599-07-9 . It has a molecular weight of 227.31 and its IUPAC name is N,N-bis[(6-methyl-2-pyridinyl)methyl]amine . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.It has a density of 1.1±0.1 g/cm3 , a boiling point of 423.4±40.0 °C at 760 mmHg , and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound’s molar refractivity is 97.1±0.3 cm3 .

Scientific Research Applications

1. Synthesis and Metal Complex Formation

Bis[(6-methylpyridin-2-yl)methyl]amine is used in the synthesis of various metal complexes. For instance, its derivatives have been involved in the solvent-free synthesis of metal complexes such as ruthenium, highlighting its role in facilitating complex metal-ligand interactions and its potential in materials science and catalysis (Fallahpour, 2008).

2. Supramolecular Assembly and Chemical Structure Studies

This compound is significant in the study of supramolecular structures. It has been involved in the formation of unique supramolecular assemblies, like imidazole-boric acid helices, which are crucial for understanding molecular interactions and designing novel materials (Cheruzel, Mashuta, & Buchanan, 2005).

3. Reactivity and Coordination Chemistry Investigations

Research involving this compound contributes significantly to understanding the reactivity of copper(II) complexes. It helps in exploring the effects of different substituents on the coordination chemistry and reactivity of copper(II) complexes, which is valuable for catalysis and inorganic chemistry (Kunishita et al., 2008).

4. Development of Fluorescent Sensors

This compound has been used in the development of new fluorescent sensors. For instance, its derivatives have been synthesized and investigated for the detection of inorganic cations, demonstrating its potential in analytical chemistry and environmental monitoring (Mac et al., 2010).

5. Catalysis and Polymerization Studies

It plays a role in catalysis, particularly in atom transfer radical polymerization (ATRP). Research into new amine-based tripodal copper complexes, including derivatives of this compound, contributes to advancements in polymer science and engineering (Inoue & Matyjaszewski, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with metal ions in biological systems .

Mode of Action

It’s suggested that the compound may participate in electrocatalysis and decomposition processes, possibly triggered by ligand reduction . The stability of the resulting complex is believed to be tied to fluxional ligand coordination in the reduced state .

Biochemical Pathways

It’s known that similar compounds can participate in oxidation reactions when interacting with hydrogen peroxide, leading to the oxidation of the methyl groups on the pyridine rings of the supporting ligand .

Result of Action

Based on its proposed involvement in electrocatalysis and decomposition processes, it’s plausible that the compound could influence redox reactions within the cell .

Action Environment

It’s known that similar compounds can display catalytic activity under a saturated co2 atmosphere .

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMBKTHJRGPSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CNCC2=CC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)

![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)

![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2781867.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)

![3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2781872.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2781875.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2781877.png)